![molecular formula C52H52NiP4 B3422250 Methyl(diphenyl)phosphane;nickel CAS No. 25037-29-0](/img/structure/B3422250.png)
Methyl(diphenyl)phosphane;nickel
Overview
Description
Methyl(diphenyl)phosphane, often abbreviated as PMePh2, is an organophosphine with the formula CH3(C6H5)2P . It is a colorless, viscous liquid and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is often employed as ligands in metal phosphine complexes .
Synthesis Analysis
Methyldiphenylphosphine is prepared by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent . There has been a diversification strategy reported that enables the direct substituent exchange of tertiary phosphines .Molecular Structure Analysis
The molecular formula of Methyldiphenylphosphine is C13H13P . It has a molar mass of 200.221 g/mol . It is a member of the series (CH3)3-n(C6H5)2P that also includes n = 0, n = 1, and n = 3 .Chemical Reactions Analysis
Methyldiphenylphosphine is known to participate in various reactions. For example, it can be used as a ligand in rhodium-catalyzed hydroformylation of bishomoallylic alcohols . It can also be used as a catalyst in the preparation of γ-lactones via branched-regioselective hydroformylation reactions . Furthermore, it can act as a ligand for nickel-catalyzed hydrocyanation reactions .Physical And Chemical Properties Analysis
Methyldiphenylphosphane is a colorless, viscous liquid . It has a density of 1.0779 . Its melting point is between 117–118 °C and it has a boiling point of 284 °C .Safety and Hazards
Future Directions
The future directions of Methyl(diphenyl)phosphane;nickel research could involve exploring its confinement within micro- or nano-environments . There is also a growing interest in the development of transition-metal-catalyzed C−P bond construction . Nickel complexes, in particular, are being explored for their potential in C−P bond construction .
properties
IUPAC Name |
methyl(diphenyl)phosphane;nickel | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C13H13P.Ni/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHASTSDWFNWQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Ni] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H52NiP4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111321 | |
Record name | Tetrakis(methyldiphenylphosphine)nickel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401111321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(diphenyl)phosphane;nickel | |
CAS RN |
25037-29-0 | |
Record name | Tetrakis(methyldiphenylphosphine)nickel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401111321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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